molecular formula C17H15FN2O2 B7475872 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide

Katalognummer B7475872
Molekulargewicht: 298.31 g/mol
InChI-Schlüssel: FFHWUYVYVXNOFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide, commonly known as DIBA, is a small molecule inhibitor that has been widely used in scientific research. DIBA is a potent inhibitor of the HIV-1 virus, and it has been extensively studied for its mechanism of action and potential therapeutic applications. In

Wissenschaftliche Forschungsanwendungen

DIBA has been extensively used in scientific research as a potent inhibitor of the HIV-1 virus. It has been shown to inhibit the replication of HIV-1 in cell culture assays, and it has also been effective in vivo in animal models. DIBA has been used in numerous studies to investigate the mechanism of action of HIV-1 and to develop new therapeutic strategies for the treatment of AIDS.

Wirkmechanismus

The mechanism of action of DIBA involves the inhibition of the viral protein Tat, which is essential for the replication of HIV-1. DIBA binds to the Tat protein and prevents its interaction with the host cell RNA polymerase II, which is required for the transcription of the viral genome. This results in the inhibition of viral gene expression and replication.
Biochemical and Physiological Effects
DIBA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of viral RNA and protein in infected cells, and it has also been shown to reduce the levels of inflammatory cytokines that are associated with HIV-1 infection. DIBA has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

DIBA has a number of advantages for use in lab experiments. It is a potent inhibitor of the HIV-1 virus, and it has been extensively studied for its mechanism of action. DIBA is also relatively easy to synthesize, with a moderate yield and good purity. However, there are also some limitations to the use of DIBA in lab experiments. It is a small molecule inhibitor, and as such, it may not be effective in all experimental systems. Additionally, DIBA has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are a number of future directions for research on DIBA. One area of research is the development of new therapeutic strategies for the treatment of AIDS. DIBA has shown promise as a potential therapeutic agent, and further research is needed to explore its potential in this area. Another area of research is the investigation of the mechanism of action of DIBA. While the binding of DIBA to the Tat protein is well-established, there is still much to be learned about the downstream effects of this interaction. Finally, future research could focus on the development of new small molecule inhibitors that are based on the structure of DIBA. By modifying the structure of DIBA, it may be possible to develop more potent and selective inhibitors of the HIV-1 virus.

Synthesemethoden

The synthesis of DIBA involves the reaction of 2-oxoethylamine with 4-fluorobenzoyl chloride, followed by the addition of indole-2-carboxaldehyde. The resulting compound is then purified by column chromatography. The yield of DIBA is typically around 50%, and the purity can be further improved by recrystallization.

Eigenschaften

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-14-7-5-13(6-8-14)17(22)19-11-16(21)20-10-9-12-3-1-2-4-15(12)20/h1-8H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHWUYVYVXNOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.